3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol
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Overview
Description
3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol is a complex organic compound featuring a phenol group, a morpholine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles under mild conditions, often using nickel-catalyzed reactions.
Sulfonylation: The imidazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Morpholine Ring Formation: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.
Phenol Group Introduction: Finally, the phenol group is introduced through electrophilic aromatic substitution reactions, often using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust catalysts and solvents that are easily recoverable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The imidazole and phenol groups can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or alkylated phenol and imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic natural substrates or inhibitors.
Medicine
Medically, this compound has potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents due to its ability to interact with various biological targets.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers with specific thermal or mechanical properties, due to the stability imparted by the sulfonyl and morpholine groups.
Mechanism of Action
The mechanism by which 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenol group can form hydrogen bonds, influencing the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-2-methylimidazol-4-yl)phenol: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and biological activity.
3-(4-Morpholin-2-yl)phenol: Lacks the imidazole ring, reducing its potential for metal coordination and enzyme interaction.
4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylphenol: Lacks the morpholine ring, which may affect its solubility and stability.
Uniqueness
The presence of all three functional groups (phenol, morpholine, and imidazole) in 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol makes it unique, providing a versatile platform for various chemical reactions and biological interactions.
Properties
IUPAC Name |
3-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-18-11-16(17-12(18)2)24(21,22)19-7-8-23-15(10-19)13-5-4-6-14(20)9-13/h4-6,9,11,15,20H,3,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKFJOGGMYDZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCOC(C2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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